5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including an isoxazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The thiophene ring and the phenyl group are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols, amines, or other reduced forms of the original rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.
Medicine
Medicinally, 5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The isoxazole and oxadiazole rings could facilitate binding to active sites, while the thiophene ring might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
- 5-cyclopropyl-N-(2-(4-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)phenyl)isoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-cyclopropyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide stands out due to its specific arrangement of functional groups, which may confer unique reactivity and biological activity. The presence of both the isoxazole and oxadiazole rings in conjunction with the thiophene moiety provides a distinctive chemical profile that could be advantageous in various applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-20(15-11-16(26-23-15)12-7-8-12)21-14-5-2-1-4-13(14)10-18-22-19(24-27-18)17-6-3-9-28-17/h1-6,9,11-12H,7-8,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSARJMCHRUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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